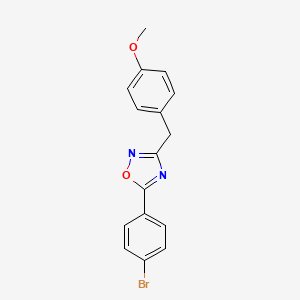
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as Bmbo, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities. Bmbo has shown promising results in various studies as a potential therapeutic agent in the treatment of several diseases.
作用机制
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the NF-κB pathway, COX-2, and iNOS. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inducing apoptosis in cancer cells. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, as well as the need for further studies to determine its efficacy and safety in humans.
未来方向
For research on 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole include investigating its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs. Additionally, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, making it more accessible for research purposes.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a promising compound that has shown diverse biological activities in scientific research. Its potential use in the treatment of various diseases makes it an attractive target for further investigation. However, more studies are needed to determine its efficacy and safety in humans, as well as its pharmacokinetics and pharmacodynamics. The development of more efficient synthesis methods and purification techniques can also improve the accessibility of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole for research purposes.
合成方法
The synthesis of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form the intermediate product, which is then reacted with cyanic acid to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
科学研究应用
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its diverse biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLFSQQIKPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

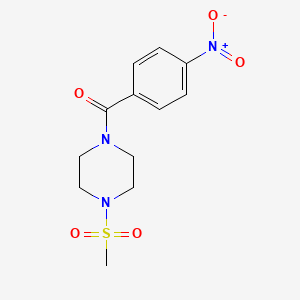

![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)
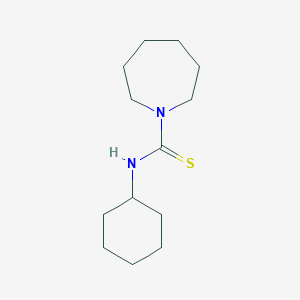

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
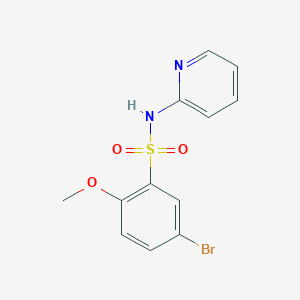
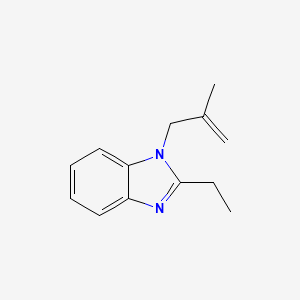
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)